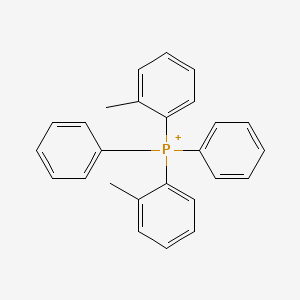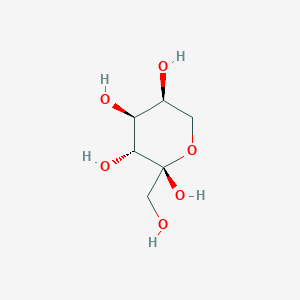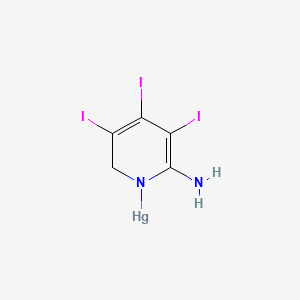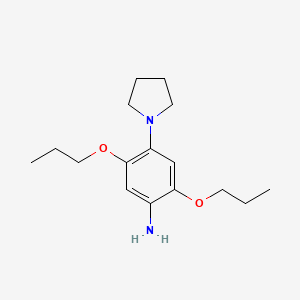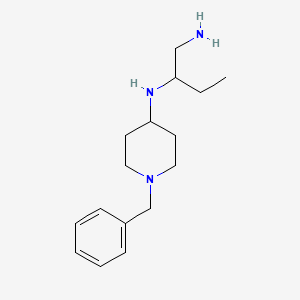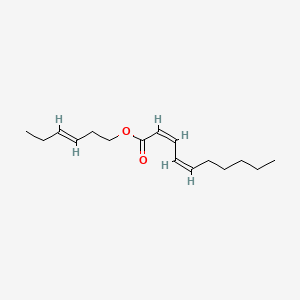
(E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate is an organic compound known for its distinctive aroma, often described as green, leafy, or fruity. This compound is a type of ester, which is commonly found in various plants and fruits. It plays a significant role in the flavor and fragrance industry due to its pleasant scent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate typically involves the esterification reaction between (E)-3-hexenol and (2Z,4Z)-2,4-decadienoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Additionally, enzymatic catalysis using lipases can be employed for a more environmentally friendly synthesis.
化学反応の分析
Types of Reactions
(E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (E)-3-hexenal or (2Z,4Z)-2,4-decadienoic acid.
Reduction: Formation of (E)-3-hexenol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
科学的研究の応用
(E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions, as it is a component of plant volatiles that attract pollinators or repel herbivores.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Widely used in the flavor and fragrance industry to impart green, leafy, or fruity notes to products.
作用機序
The mechanism of action of (E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific enzymes or receptors, modulating various biochemical pathways. For instance, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
類似化合物との比較
Similar Compounds
(E)-2-Hexenal: Another green leaf volatile with a similar aroma but differs in its chemical structure.
(Z)-3-Hexenyl acetate: Shares a similar fruity scent but has a different ester functional group.
(E)-2-Decenal: Has a similar chain length but differs in the position and configuration of double bonds.
Uniqueness
(E)-3-Hexenyl (2Z,4Z)-2,4-decadienoate stands out due to its unique combination of double bonds and ester functional group, which contribute to its distinct aroma profile. Its specific configuration and structure make it particularly valuable in the flavor and fragrance industry, where it is used to create complex and appealing scents.
特性
CAS番号 |
94109-96-3 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC名 |
[(E)-hex-3-enyl] (2Z,4Z)-deca-2,4-dienoate |
InChI |
InChI=1S/C16H26O2/c1-3-5-7-9-10-11-12-14-16(17)18-15-13-8-6-4-2/h6,8,10-12,14H,3-5,7,9,13,15H2,1-2H3/b8-6+,11-10-,14-12- |
InChIキー |
GDCDHOABPPVBLT-DBQLZJNWSA-N |
異性体SMILES |
CCCCC/C=C\C=C/C(=O)OCC/C=C/CC |
正規SMILES |
CCCCCC=CC=CC(=O)OCCC=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



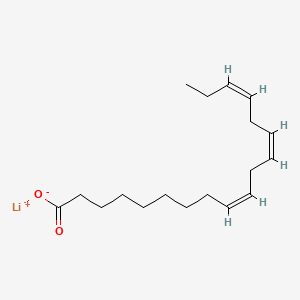

![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)

